

FT001 as a Chemical Probe for Bromodomains: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **FT001**

Cat. No.: **B15581002**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomains are epigenetic reader domains that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription. Their involvement in various diseases, including cancer and inflammation, has made them attractive targets for therapeutic intervention. Chemical probes are indispensable tools for studying the biological functions of bromodomains and for the validation of new drug targets.

This document provides detailed application notes and protocols for **FT001**, a potent and selective chemical probe for the Bromo and Extra C-Terminal (BET) family of bromodomains (BRD2, BRD3, BRD4, and BRDT). **FT001** offers a valuable tool for investigating the role of BET bromodomains in cellular processes and disease models. This probe is structurally distinct from other well-known BET inhibitors like JQ1 and I-BET, providing an orthogonal approach for studying BET protein function.^[1]

Data Presentation

Table 1: Biochemical Activity of FT001

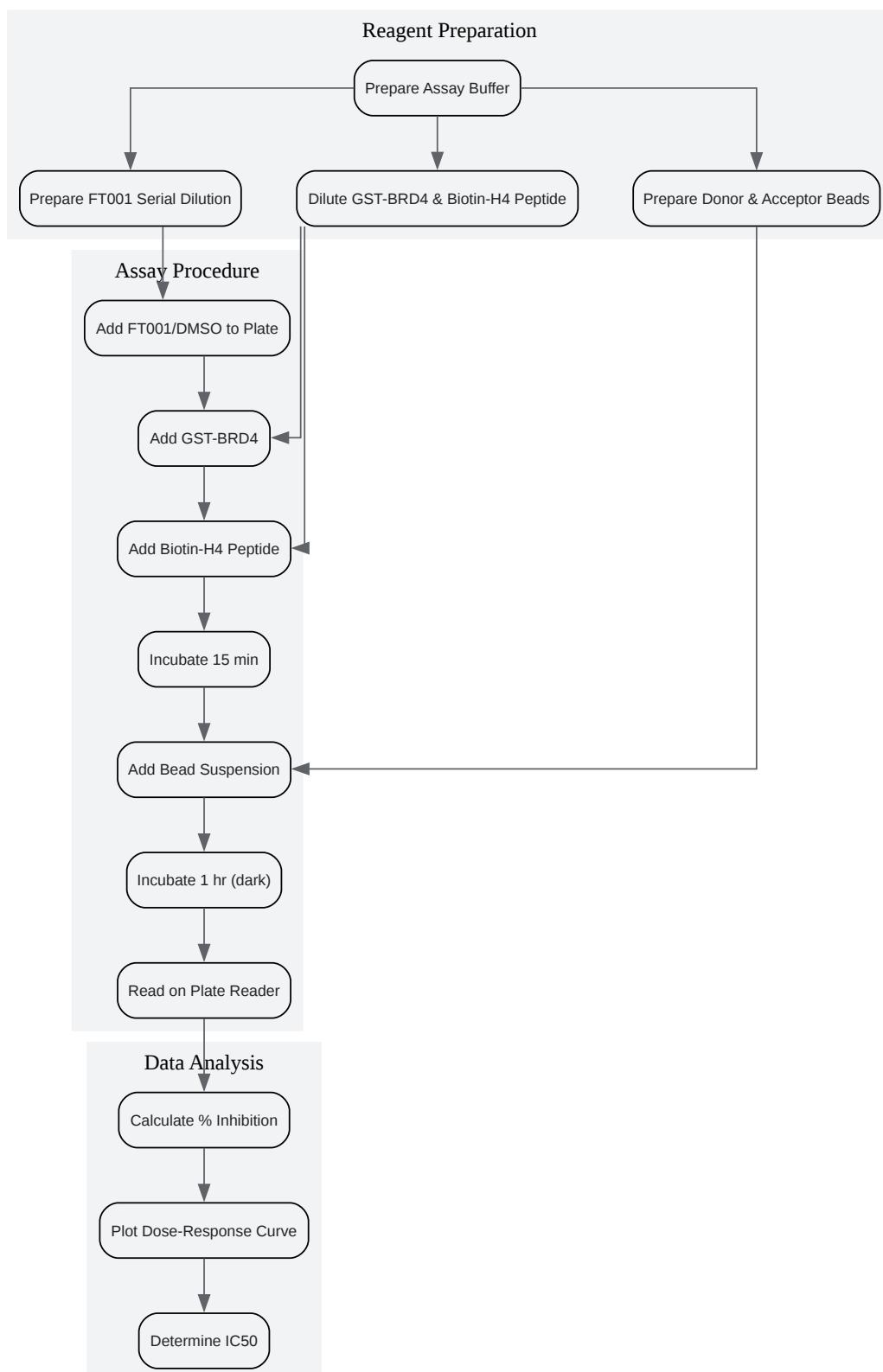
Target Bromodomain	AlphaScreen IC50 (µM)	BROMOscan Kd (µM)
BRD2	0.21	0.15
BRD3	0.13	0.09
BRD4	0.08	0.05
BRDT	0.15	Not Reported
CREBBP	>100	>100
EP300	>100	>100
BAZ2B	>200	Not Reported
FALZ	>200	Not Reported

Table 2: Cellular Activity and Properties of FT001

Assay	Cell Line	Endpoint	Potency (µM)
LPS-induced IL-6 production	Human PBMCs	IL-6 reduction	0.4
Cellular Thermal Shift (CETSA)	HEK293	BRD4 stabilization	Target engagement at 10
Molecular Weight	-	-	347
cLogP	-	-	1.3
TPSA	-	-	96

Experimental Protocols

Biochemical Assays


1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the ability of **FT001** to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[2][3][4]

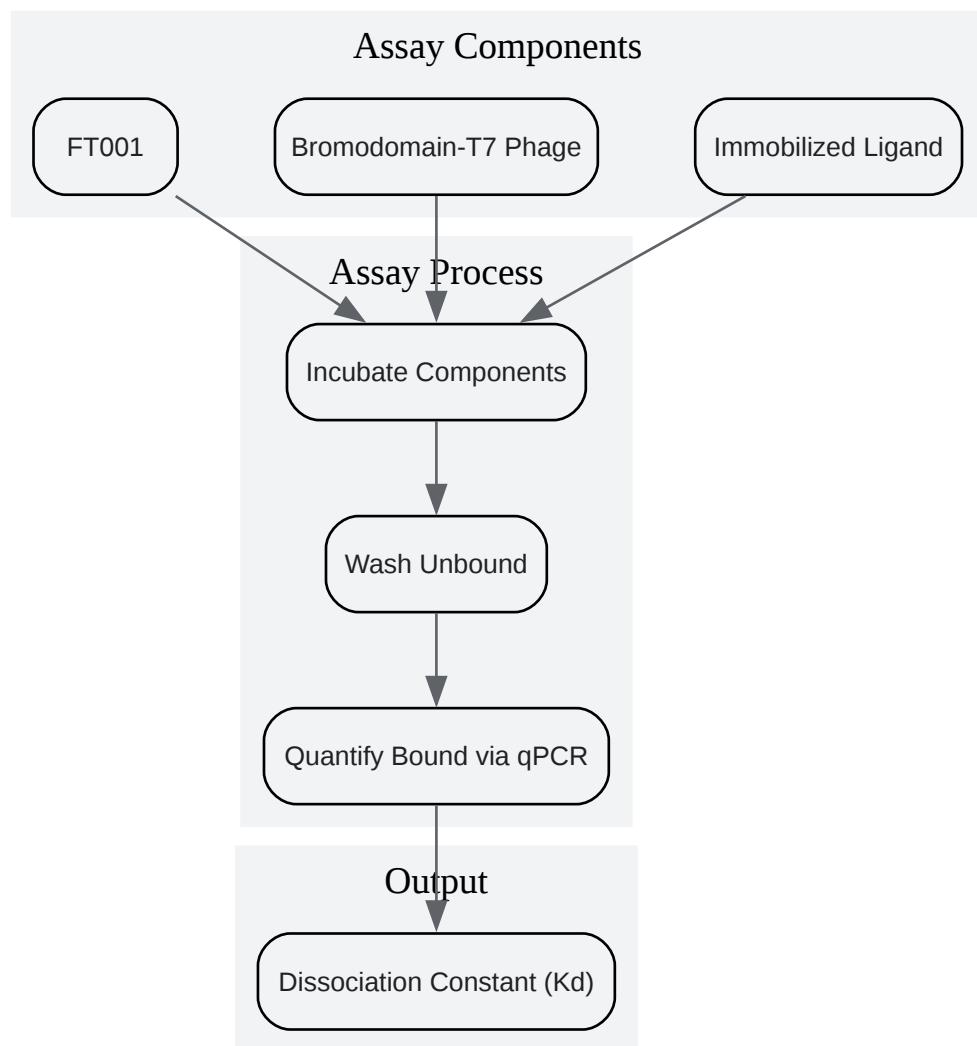
Protocol:

- Reagent Preparation:
 - Prepare assay buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.
 - Dilute recombinant GST-tagged BRD4 bromodomain and biotinylated histone H4 acetylated peptide (H4K5acK8acK12acK16ac) in assay buffer.
 - Prepare a serial dilution of **FT001** in DMSO, followed by a final dilution in assay buffer.
 - Prepare a suspension of Glutathione Donor beads and Streptavidin Acceptor beads in assay buffer in the dark.
- Assay Procedure (384-well plate format):
 - Add 2 µL of **FT001** dilution or DMSO control to each well.
 - Add 4 µL of GST-BRD4 solution.
 - Add 4 µL of biotinylated-H4 peptide solution.
 - Incubate for 15 minutes at room temperature.
 - Add 10 µL of the bead suspension.
 - Incubate for 1 hour at room temperature in the dark.
 - Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).[5]
- Data Analysis:
 - Calculate the percentage of inhibition relative to the DMSO control.
 - Plot the percentage of inhibition against the logarithm of the **FT001** concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for AlphaScreen

[Click to download full resolution via product page](#)

Caption: Workflow for determining **FT001** IC₅₀ using AlphaScreen.


2. BROMOscan

BROMOscan is a competitive binding assay that measures the affinity (Kd) of a compound for a panel of bromodomains.[\[6\]](#)[\[7\]](#)

Protocol (General Principle):

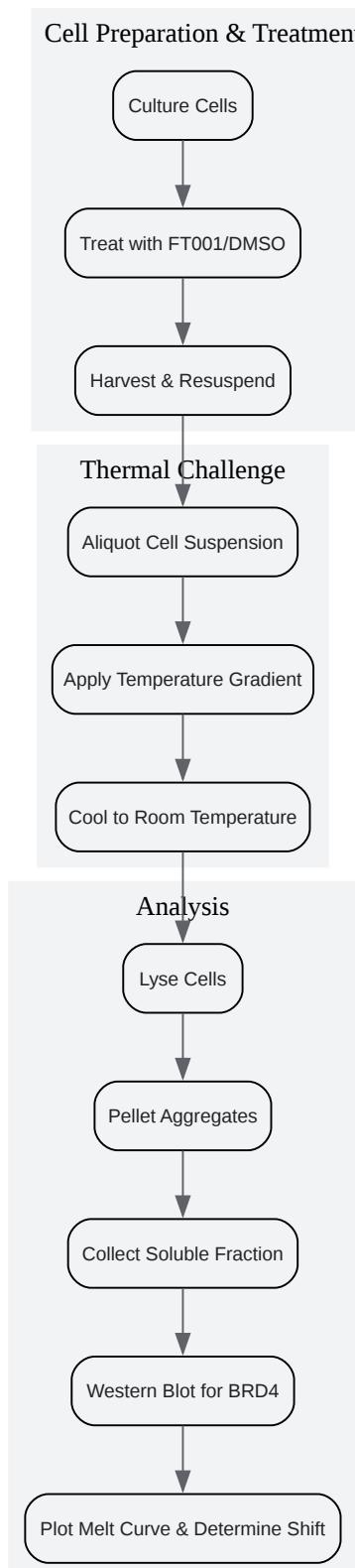
- Assay Principle: A test compound (**FT001**) is competed against an immobilized, active-site directed ligand for binding to a bromodomain-T7 phage fusion protein. The amount of bromodomain bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the T7 phage DNA.[\[6\]](#)
- Procedure (as performed by a service provider like Eurofins Discovery):
 - **FT001** is serially diluted and incubated with the bromodomain-phage fusion protein and the immobilized ligand.
 - After equilibration, the unbound components are washed away.
 - The amount of bound bromodomain-phage is quantified using qPCR.
- Data Analysis:
 - The results are reported as the dissociation constant (Kd), which reflects the binding affinity of **FT001** for each bromodomain.

Logical Relationship for BROMOscan

[Click to download full resolution via product page](#)

Caption: Principle of the BROMOscan competitive binding assay.

Cellular Assays


1. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of **FT001** with its target bromodomain within a cellular context. The binding of **FT001** stabilizes the target protein, leading to an increase in its melting temperature.[8][9][10]

Protocol:

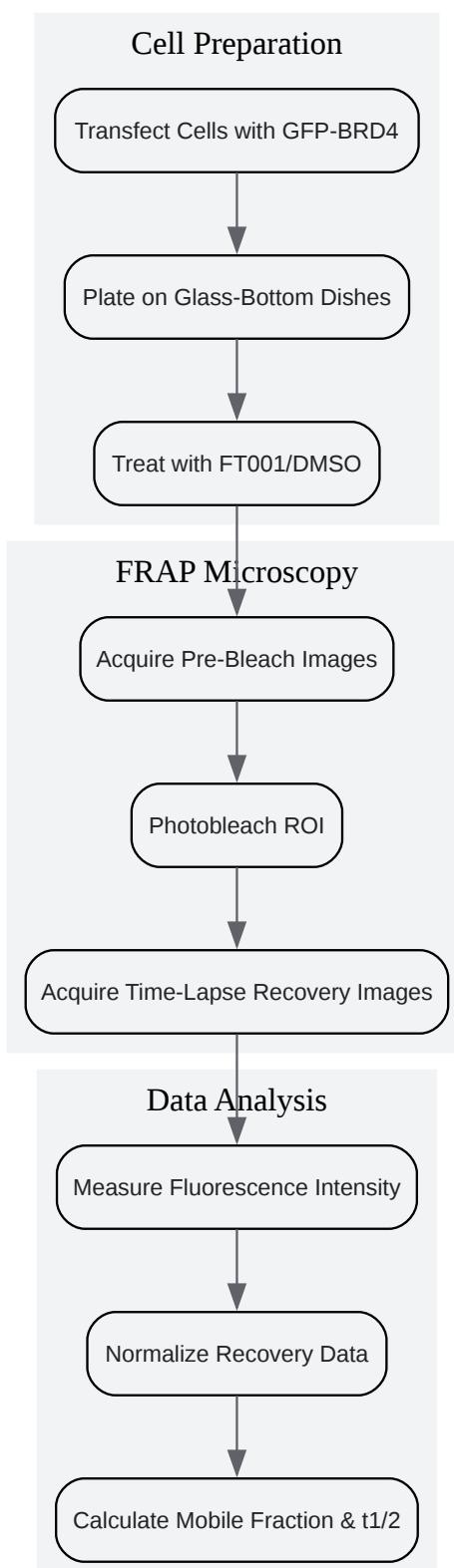
- Cell Treatment:
 - Culture cells (e.g., HEK293) to ~80% confluence.
 - Treat cells with **FT001** (e.g., 10 μ M) or DMSO vehicle control for 1 hour at 37°C.
- Heat Shock:
 - Harvest and resuspend cells in PBS.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
- Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles.
 - Centrifuge the lysates at high speed to pellet the aggregated proteins.
 - Collect the supernatant containing the soluble protein fraction.
 - Analyze the amount of soluble BRD4 in each sample by Western blot or an antibody-based detection method like AlphaLISA.[9]
- Data Analysis:
 - Quantify the band intensities from the Western blot.
 - Plot the percentage of soluble protein against the temperature for both **FT001**-treated and DMSO-treated samples.
 - The shift in the melting curve indicates target engagement by **FT001**.

Experimental Workflow for CETSA

[Click to download full resolution via product page](#)

Caption: Workflow for assessing target engagement using CETSA.

2. Fluorescence Recovery After Photobleaching (FRAP)


FRAP can be used to measure the mobility of a fluorescently-tagged bromodomain-containing protein in the nucleus of live cells. Inhibition of the bromodomain's interaction with chromatin by **FT001** is expected to increase the protein's mobility, leading to a faster fluorescence recovery. [11][12][13]

Protocol:

- Cell Preparation:
 - Transfect cells (e.g., U2OS) with a plasmid expressing a GFP-tagged bromodomain-containing protein (e.g., GFP-BRD4).
 - Plate the transfected cells on glass-bottom dishes.
- FRAP Experiment:
 - Incubate the cells with **FT001** or DMSO control for 1 hour.
 - Mount the dish on a confocal microscope equipped for live-cell imaging.
 - Acquire a few pre-bleach images of a selected cell nucleus.
 - Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
 - Acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached ROI.[12]
- Data Analysis:
 - Measure the fluorescence intensity in the bleached ROI over time.
 - Correct for photobleaching during image acquisition.
 - Normalize the fluorescence recovery data.

- Calculate the mobile fraction and the half-maximal recovery time ($t_{1/2}$). A faster recovery and a larger mobile fraction in **FT001**-treated cells indicate displacement of the GFP-tagged protein from chromatin.

Experimental Workflow for FRAP

[Click to download full resolution via product page](#)

Caption: Workflow for measuring protein dynamics using FRAP.

Conclusion

FT001 is a well-characterized chemical probe for the BET family of bromodomains, demonstrating potent activity in both biochemical and cellular assays. Its selectivity and cell permeability make it a valuable tool for elucidating the biological roles of BET proteins. The protocols provided herein offer a starting point for researchers to utilize **FT001** in their own experimental systems to further explore the function of this important class of epigenetic readers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. emeraldcloudlab.com [emeraldcloudlab.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. CETSA [cetsa.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Fluorescence Recovery After Photobleaching (FRAP): Acquisition, Analysis, and Applications | Springer Nature Experiments [experiments.springernature.com]
- 12. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing cellular efficacy of bromodomain inhibitors using fluorescence recovery after photobleaching - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FT001 as a Chemical Probe for Bromodomains: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581002#ft001-as-a-chemical-probe-for-bromodomains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com